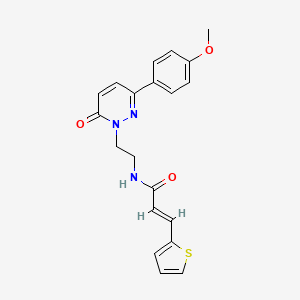

(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-26-16-6-4-15(5-7-16)18-9-11-20(25)23(22-18)13-12-21-19(24)10-8-17-3-2-14-27-17/h2-11,14H,12-13H2,1H3,(H,21,24)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXUFHAJYZJEQE-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 477.54 g/mol. Its structure includes a pyridazinone moiety, a methoxyphenyl group, and a thiophene ring, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H23N3O5S |

| Molecular Weight | 477.54 g/mol |

| Purity | Typically 95% |

| Solubility | Soluble |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, studies have shown that similar pyridazinone derivatives exhibit inhibitory activity against monoamine oxidase (MAO), which is crucial in neurodegenerative diseases like Parkinson's disease .

- Receptor Modulation : The thiophene component may facilitate binding to cellular receptors, potentially modulating signal transduction pathways involved in inflammation and cancer progression.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of similar compounds for their anticancer properties and enzyme inhibition:

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of pyridazinones can limit the proliferation of various cancer cell lines, including colon carcinoma (HCT116). For example, a related compound showed an IC50 value indicating significant cytotoxicity against these cells .

Case Study: MAO Inhibition

Research on related compounds has revealed that substitutions on the pyridazinone ring can enhance MAO-B inhibitory activity. For instance, compounds with methoxy substitutions showed improved potency compared to their unsubstituted counterparts . This suggests that this compound could similarly exhibit potent MAO inhibition.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies, which indicate that:

- Methoxy Substitution : Enhances lipophilicity and binding affinity to target sites.

- Thiophene Ring : Contributes to the overall stability and biological interaction profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s key structural elements—pyridazinone, 4-methoxyphenyl, thiophene, and acrylamide—are shared with several analogs, but substituent variations lead to distinct properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in 5112 increases electrophilicity, correlating with higher cytotoxicity compared to the 4-methoxyphenyl group in 4412 and the target compound .

- Heterocyclic Influence: The pyridazinone core in the target compound may improve metabolic stability over simpler acrylamides like 6q, which features an indole group linked to EP2 receptor activity .

Key Observations :

- Oxazolone Intermediates : Compounds 5112 and 4412 utilize oxazolone precursors, enabling efficient acrylamide formation via nucleophilic amine addition .

- Solvent Systems: Ethanol with HCl (e.g., 6q) is common for cyclocondensation reactions, while acetonitrile with triethylamine is preferred for thioamide couplings (e.g., 4a-h in ) .

Bioactivity and Mechanism

Cytotoxicity and QSAR Insights

- 5112 exhibits cytotoxicity against HeLa cells (IC50 ~10 µM), attributed to the electron-withdrawing nitro group enhancing electrophilic reactivity .

- Compound 7 () shows 100% HeLa cell viability at 100 µM, underscoring that steric hindrance from substituents (e.g., 1,1-dioxo-1,4,2-benzodithiazine) reduces bioactivity .

Quorum Sensing Inhibition (QSI)

- Alkylthio enynones () induce oxidative stress responses in P. aeruginosa via MexEF-oprN efflux pump activation. The target compound’s thiophene moiety could mimic enynones’ sulfur-mediated interactions, suggesting a shared QSI mechanism .

Physicochemical Properties

- NMR Profiling : highlights the use of 13C NMR for dereplication. The target compound’s 4-methoxyphenyl and thiophene groups would produce distinct shifts (e.g., δ ~160 ppm for methoxy carbons, ~125–140 ppm for thiophene) .

- Solubility : Analogs like 4412 with pyridine substituents show improved aqueous solubility over purely aromatic systems (e.g., 5112 ) .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

Answer:

The compound features:

- Acrylamide moiety : Enhances electrophilicity, enabling nucleophilic additions (e.g., with thiols in proteins) .

- Pyridazinone ring (6-oxopyridazine) : Provides hydrogen-bonding sites for target interactions (e.g., enzyme active sites) .

- 4-Methoxyphenyl group : Modulates electron density and lipophilicity, impacting membrane permeability and receptor binding .

- Thiophene unit : Contributes to π-π stacking interactions in biological systems .

These groups collectively influence solubility, stability, and interactions with targets like kinases or GPCRs, as seen in structurally analogous compounds .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

Synthesis typically involves:

Core assembly : Coupling a pyridazinone precursor (e.g., 3-(4-methoxyphenyl)-6-hydroxypyridazine) with a thiophene-acrylamide intermediate via nucleophilic substitution .

Functionalization : Introducing the ethyl linker through alkylation or Mitsunobu reactions .

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC/HPLC .

Key reagents include sodium hydride (base) and DMF (solvent) for stepwise coupling .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acrylamide formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify optimal pH, stoichiometry, and reaction time .

Yield improvements from 45% to 75% have been reported in analogous syntheses by adjusting these parameters .

Advanced: What challenges arise in characterizing this compound, and how are they addressed?

Answer:

Challenges :

- Structural complexity : Overlapping NMR signals due to multiple aromatic rings .

- Polymorphism : Varied crystalline forms affecting solubility and stability .

Solutions : - Advanced NMR techniques : 2D-COSY and HSQC to resolve signal overlaps .

- X-ray crystallography : Determines absolute configuration and packing behavior (e.g., CCDC deposition for polymorph identification) .

- Mass spectrometry (HRMS) : Confirms molecular formula with <2 ppm error .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Answer:

- NMR spectroscopy : H/C NMR identifies proton environments and carbon frameworks (e.g., acrylamide carbonyl at ~165 ppm) .

- IR spectroscopy : Confirms amide C=O stretch (~1650 cm) and aromatic C-H bends .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 424.1522) .

- HPLC-DAD : Assesses purity (>98%) and detects trace impurities .

Advanced: How can researchers design experiments to elucidate the compound’s biological targets?

Answer:

- Target prediction : Computational docking (AutoDock Vina) against databases like PDB or ChEMBL to prioritize kinases or GPCRs .

- In vitro assays :

- Fluorescence polarization : Measure binding affinity to purified targets (e.g., IC determination) .

- Kinase inhibition profiling : Screen against a panel of 50+ kinases at 1 µM .

- Cellular models : Use CRISPR-edited cell lines to validate target engagement (e.g., apoptosis assays in KO vs. WT cells) .

Advanced: How should conflicting data in biological assays be resolved?

Answer:

Case example : Discrepant IC values in kinase inhibition assays.

Resolution steps :

Assay validation : Confirm reagent integrity (e.g., ATP concentration, enzyme activity) .

Orthogonal methods : Compare results from radiometric vs. luminescence-based assays .

Structural analysis : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .

Dose-response curves : Use 8-point dilutions to minimize variability .

Basic: What biological activities are anticipated based on structurally related compounds?

Answer:

- Anticancer activity : Pyridazinone analogs inhibit PI3K/AKT/mTOR pathways (IC ~0.5–5 µM) .

- Anti-inflammatory effects : Thiophene-acrylamides suppress COX-2 and TNF-α in macrophages .

- Antimicrobial potential : Similar compounds show MIC values of 8–32 µg/mL against S. aureus .

These activities are attributed to electrophilic interactions with cysteine residues or allosteric modulation of targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.